

Application Notes and Protocols for In Vivo Imaging with CHDI-390576 Derivatives

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo imaging of derivatives of **CHDI-390576**, a potent and selective class IIa histone deacetylase (HDAC) inhibitor. The protocols detailed below are based on established methodologies for similar radiolabeled class IIa HDAC inhibitors, such as [18F]NT160, and are intended to serve as a robust starting point for preclinical research and development.

Overview of CHDI-390576 and its Derivatives for PET Imaging

CHDI-390576 is a cell-permeable and central nervous system (CNS) penetrant inhibitor of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9), demonstrating high selectivity over other HDAC classes.[1][2][3] Its ability to cross the blood-brain barrier makes it a promising candidate for targeting neurological disorders. For in vivo imaging applications, particularly Positron Emission Tomography (PET), derivatives of **CHDI-390576** can be radiolabeled with positron-emitting isotopes like fluorine-18 (18F).

PET imaging with a radiolabeled **CHDI-390576** derivative allows for the non-invasive, quantitative assessment of class IIa HDAC expression and target engagement in the brain and peripheral tissues.[4][5][6] This technology is invaluable for understanding the role of class IIa HDACs in disease, confirming drug-target interaction in vivo, and guiding dose selection in drug development.



Quantitative Data Summary

The following tables summarize key quantitative data obtained from preclinical PET imaging studies with radiolabeled class IIa HDAC inhibitors, which are structurally and functionally analogous to **CHDI-390576** derivatives.

Table 1: In Vitro Binding Affinity and Selectivity of CHDI-390576

Target	IC50 (nM)
HDAC4	54
HDAC5	60
HDAC7	31
HDAC9	50
Class I HDACs (1, 2, 3)	>500-fold selectivity
HDAC6 (Class IIb)	~150-fold selectivity
HDAC8 (Class I)	~150-fold selectivity

Data sourced from MedchemExpress.[1]

Table 2: Radiosynthesis Parameters for a Representative [18F]-labeled Class IIa HDAC Inhibitor ([18F]NT160)

Parameter	Value
Radiochemical Yield (decay-corrected)	7.5 ± 1.0%
Molar Activity	0.74–1.51 GBq/μmol (20–41 mCi/μmol)
Radiochemical Purity	>95%
Total Synthesis Time	< 90 minutes

Data adapted from a study on [18F]NT160, a close analog.[5]



Table 3: In Vivo Brain Uptake of a Representative [18F]-labeled Class IIa HDAC Inhibitor ([18F]NT160) in Rats

Brain Region	Standardized Uptake Value (SUV)
Cortex	High
Hippocampus	High
Thalamus	High
Cerebellum	Low
Striatum	Low

Qualitative and quantitative data adapted from PET imaging studies with [18F]NT160.[4][5][6]

Experimental Protocols

Protocol for Radiosynthesis of an [18F]-labeled CHDI-390576 Derivative

This protocol is adapted from the synthesis of [18F]NT160 and can be optimized for a specific **CHDI-390576** derivative.[5][7]

Materials:

- Precursor molecule for radiolabeling (e.g., a nitro or trimethylammonium triflate precursor of the CHDI-390576 derivative)
- [18F]Fluoride
- Kryptofix 2.2.2 (K₂₂₂)
- Potassium carbonate (K₂CO₃)
- Anhydrous dimethyl sulfoxide (DMSO)
- Acetonitrile (MeCN)



- Water for injection
- Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak Light QMA Carbonate and C18)
- HPLC system with a semi-preparative column (e.g., C18)
- Sterile filters (0.22 μm)

Procedure:

- [18F]Fluoride Trapping and Elution:
 - Trap aqueous [18F]fluoride from the cyclotron target onto a QMA-carbonate SPE cartridge.
 - Elute the [¹8F]fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water.
- Azeotropic Drying:
 - Dry the eluted [18F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at approximately 110°C. Repeat this step 2-3 times to ensure complete dryness.
- Radiolabeling Reaction:
 - Dissolve the precursor molecule in anhydrous DMSO and add it to the dried
 [18F]fluoride/K222/K2CO3 complex.
 - Heat the reaction mixture at 160-175°C for 15-25 minutes. The addition of a radical scavenger like 4-hydroxy-TEMPO may improve the radiochemical yield.[5]
- Purification:
 - Quench the reaction with water and load the mixture onto a C18 SPE cartridge.
 - Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities.
 - Elute the crude product with acetonitrile.



- Inject the eluted product onto a semi-preparative HPLC system for final purification.
- Formulation:
 - Collect the HPLC fraction containing the radiolabeled product.
 - Remove the HPLC solvent under reduced pressure.
 - Formulate the final product in a sterile solution for injection (e.g., saline with a small percentage of ethanol).
 - Pass the final product through a 0.22 μm sterile filter into a sterile vial.

Quality Control:

- Determine radiochemical purity and identity by analytical HPLC, co-injecting with a nonradioactive standard.
- Measure the molar activity.

Protocol for In Vivo PET/CT Imaging in Rodents

This protocol provides a general framework for conducting PET/CT imaging studies in rodents to assess the brain uptake and distribution of a radiolabeled **CHDI-390576** derivative.

Materials:

- Radiolabeled CHDI-390576 derivative formulated for injection
- Rodent animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
- Anesthesia (e.g., isoflurane)
- PET/CT scanner
- Catheter for intravenous injection
- Heating pad



Procedure:

- Animal Preparation:
 - Fast the animal for 4-6 hours prior to the scan to reduce variability in tracer uptake.
 - Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
 - Place a catheter in the lateral tail vein for radiotracer administration.
 - Position the animal on the scanner bed, ensuring the head is centered in the field of view.
 Maintain the animal's body temperature using a heating pad.
- Radiotracer Administration:
 - Administer a bolus intravenous injection of the radiolabeled CHDI-390576 derivative (e.g.,
 5-10 MBq for mice, 15-20 MBq for rats). The exact dose will depend on the specific activity and scanner sensitivity.
- PET Data Acquisition:
 - Start the dynamic PET scan immediately after radiotracer injection.
 - Acquire data for 60-90 minutes. The scan duration can be adjusted based on the tracer kinetics.
- CT Data Acquisition:
 - Following the PET scan, perform a CT scan for attenuation correction and anatomical coregistration.
- Data Analysis:
 - Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
 - Co-register the PET images with the CT images.



- Define regions of interest (ROIs) on the co-registered images for different brain structures (e.g., cortex, hippocampus, thalamus, cerebellum, striatum).
- Generate time-activity curves (TACs) for each ROI.
- Quantify tracer uptake in each ROI, typically expressed as Standardized Uptake Value (SUV).

Protocol for Target Engagement (Blocking) Study

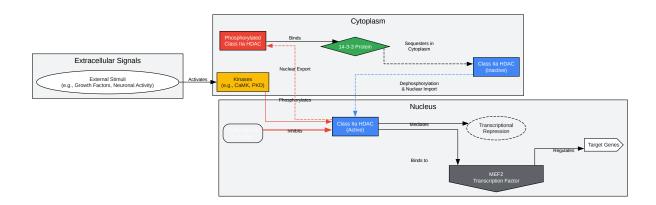
This protocol is designed to confirm the specific binding of the radiolabeled **CHDI-390576** derivative to class IIa HDACs in vivo.

Procedure:

- Baseline Scan:
 - Perform a baseline PET/CT scan as described in Protocol 3.2.
- Blocking Scan:
 - On a separate day, administer a non-radioactive dose of CHDI-390576 or another selective class IIa HDAC inhibitor to the same animal prior to the injection of the radiotracer. The pre-treatment time and dose of the blocking agent should be optimized (e.g., 30-60 minutes prior to radiotracer injection at a dose sufficient to saturate the target).
 - Perform a second PET/CT scan following the same procedure as the baseline scan.
- Data Analysis:
 - Compare the radiotracer uptake in the brain regions of interest between the baseline and blocking scans. A significant reduction in uptake in the blocking scan indicates specific binding to the target.

Visualizations Signaling Pathway



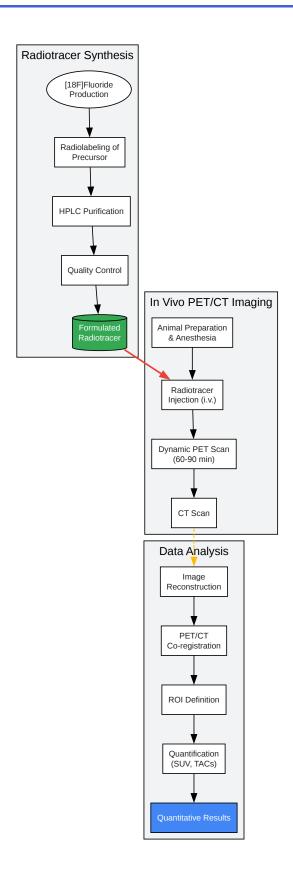


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Caption: Class IIa HDAC signaling and inhibition by CHDI-390576 derivatives.

Experimental Workflow





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Caption: Workflow for preclinical PET imaging with a CHDI-390576 derivative.



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